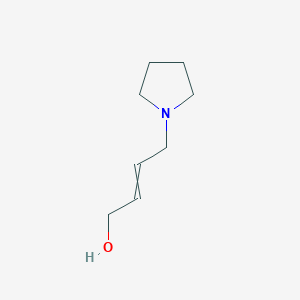
4-(Pyrrolidin-1-yl)but-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyrrolidin-1-yl)but-2-en-1-ol is an organic compound that features a pyrrolidine ring attached to a butenol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-yl)but-2-en-1-ol typically involves the reaction of pyrrolidine with a suitable butenol precursor. One common method involves the nucleophilic addition of pyrrolidine to a butenol derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-1-yl)but-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond in the butenol chain can be reduced to form saturated derivatives.
Substitution: The pyrrolidine ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces saturated alcohols.
Substitution: Produces halogenated derivatives.
Scientific Research Applications
4-(Pyrrolidin-1-yl)but-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-1-yl)but-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-yl)butan-1-ol: Similar structure but lacks the double bond in the butenol chain.
4-(Pyrrolidin-1-yl)benzonitrile: Contains a benzonitrile group instead of a butenol chain.
Pyrrolidine derivatives: Various derivatives with different substituents on the pyrrolidine ring.
Uniqueness
4-(Pyrrolidin-1-yl)but-2-en-1-ol is unique due to the presence of both a pyrrolidine ring and a butenol chain, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler or more common pyrrolidine derivatives.
Properties
CAS No. |
205194-13-4 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
4-pyrrolidin-1-ylbut-2-en-1-ol |
InChI |
InChI=1S/C8H15NO/c10-8-4-3-7-9-5-1-2-6-9/h3-4,10H,1-2,5-8H2 |
InChI Key |
HAJLFYDGSRJSAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-[(4-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B15165488.png)

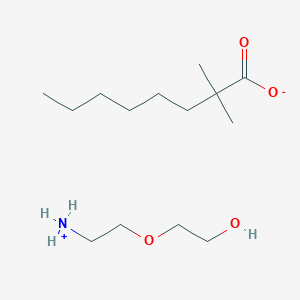
![Acetamide,2-[(2-methoxyethyl)amino]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B15165501.png)

![Ethyl (3E)-3-[(2-chlorophenyl)imino]butanoate](/img/structure/B15165518.png)
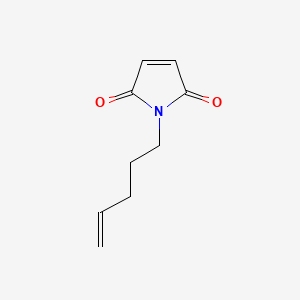
![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-diethylacetamide](/img/structure/B15165529.png)
![1,4-Pentadien-3-one, 5-(3-hydroxyphenyl)-1,1-bis[(phenylmethyl)thio]-](/img/structure/B15165550.png)
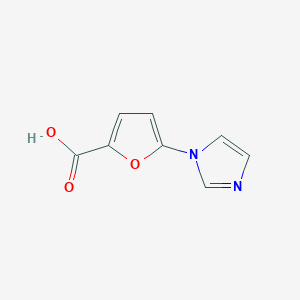
![Benzamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]-3-fluoro-](/img/structure/B15165571.png)
![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B15165573.png)
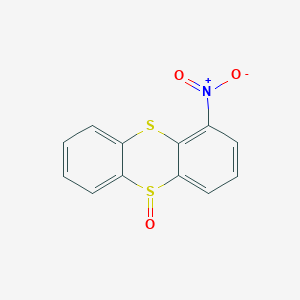
![4-[(4,4,5,5,6,6,6-Heptafluorohexyl)(dimethyl)silyl]morpholine](/img/structure/B15165582.png)
